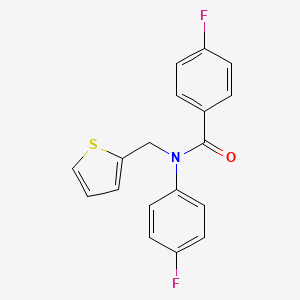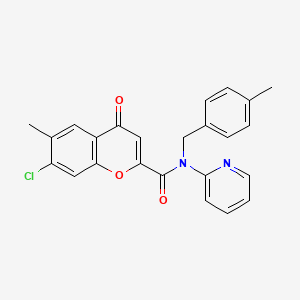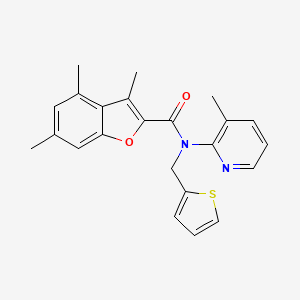
3-chloro-N-(3,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-N-(3,4-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a chlorinated benzamide core with additional functional groups that may confer unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(3,4-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the benzamide core, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible pharmacological applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-(3,4-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide: Lacks the chlorine substituent.
3-Chloro-N-phenylbenzamide: Lacks the dimethylphenyl and thiophen-2-ylmethyl groups.
N-(3,4-Dimethylphenyl)benzamide: Lacks the chlorine and thiophen-2-ylmethyl groups.
Uniqueness
The presence of the chlorine atom, dimethylphenyl group, and thiophen-2-ylmethyl group in 3-CHLORO-N-(3,4-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may confer unique chemical reactivity and biological activity compared to similar compounds. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C20H18ClNOS |
|---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
3-chloro-N-(3,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18ClNOS/c1-14-8-9-18(11-15(14)2)22(13-19-7-4-10-24-19)20(23)16-5-3-6-17(21)12-16/h3-12H,13H2,1-2H3 |
InChI Key |
XDMHFJMHPBBKMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide](/img/structure/B11341193.png)

![3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11341196.png)
![5-chloro-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B11341199.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chlorophenyl)acetamide](/img/structure/B11341218.png)
![5-(4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11341220.png)


![2-[(4-fluorophenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11341241.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B11341249.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11341252.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11341260.png)
![2-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B11341267.png)

